3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione typically involves the condensation of 2,3-dimethylphenol with 6-nitro-1,2-benzothiazole-1,1-dione under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions, and electrophiles such as bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2,3-dimethylphenoxy)-6-amino-1,2-benzothiazole-1,1-dione, while electrophilic aromatic substitution can introduce various substituents onto the benzothiazole ring.
Scientific Research Applications
3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenoxy)pyrrolidine: Shares the phenoxy group but differs in the core structure.
4-{4-[3-(2,4-Dichloro-benzoyl)-ureido]-2,3-dimethyl-phenoxy}-butyric acid: Contains similar phenoxy and dimethyl groups but has a different functional group arrangement.
Uniqueness
3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione is unique due to the combination of the nitro group and the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N2O5S |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-(2,3-dimethylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C15H12N2O5S/c1-9-4-3-5-13(10(9)2)22-15-12-7-6-11(17(18)19)8-14(12)23(20,21)16-15/h3-8H,1-2H3 |
InChI Key |
XHNZWNSSGCFTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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